3-bromo-9H-fluorene
Overview
Description
3-Bromo-9H-fluorene is an organic compound with the chemical formula C13H9Br. It is a derivative of fluorene, where one hydrogen atom is replaced by a bromine atom. This compound is known for its unique properties and applications in various fields, including organic synthesis, materials science, and pharmaceuticals .
Mechanism of Action
Target of Action
3-Bromo-9H-fluorene is a complex organic compound with the molecular formula C13H9Br . This could be due to the compound’s relatively recent discovery or its potential use in non-biological applications.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Therefore, its impact on bioavailability is unclear. The compound’s molecular weight (24512 g/mol) suggests that it may have the potential to cross biological membranes, which is a key factor in drug absorption and distribution.
Biochemical Analysis
Biochemical Properties
3-Bromo-9H-fluorene interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to be a substrate for the 4921 dioxygenase enzyme in the Pseudomonas sp. SMT-1 strain . This enzyme plays a crucial role in the biodegradation of fluorene, indicating that this compound may also be involved in similar biochemical pathways .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. It can influence cell function by interacting with specific enzymes and proteins, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 4921 dioxygenase enzyme . This enzyme catalyzes the oxidation of fluorene, leading to the formation of various intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates may further interact with other biomolecules, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. This is largely due to its degradation by enzymes such as the 4921 dioxygenase
Metabolic Pathways
This compound is involved in the fluorene degradation pathway, where it is metabolized by the 4921 dioxygenase enzyme . This enzyme, along with other cofactors, catalyzes the oxidation of this compound, leading to the formation of various intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-9H-fluorene can be synthesized through several methods. One common method involves the bromination of fluorene using bromine in a reaction solvent such as diethyl ether or carbon tetrachloride . Another method involves the reaction of 9H-fluorene with a brominating agent under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale bromination processes. These processes often utilize bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction reactions produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-9H-fluorene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and electronic materials.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Comparison with Similar Compounds
9-Bromo-9H-fluorene: Another brominated derivative of fluorene with similar properties.
3-Chloro-9H-fluorene: A chlorinated analogue with different reactivity.
3-Iodo-9H-fluorene: An iodinated derivative with unique chemical behavior.
Uniqueness: 3-Bromo-9H-fluorene is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro and iodo analogues. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-bromo-9H-fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDBOFDNCZGSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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